Lofendazam

Content Navigation

For arfendazam metabolism studies requiring accurate metabolite tracking, Lofendazam (CAS 29176-29-2) is the definitive reference standard. This 1,5-benzodiazepine active metabolite ensures precise LC-MS/MS quantification with distinct ESI-MS/MS fragmentation, avoiding misidentification as common 1,4-BZDs. • Supplied as solid with confirmed DMSO solubility (≥10 mg/mL) for in vitro assays. • Available for global shipping from stock.

CAS Number

Product Name

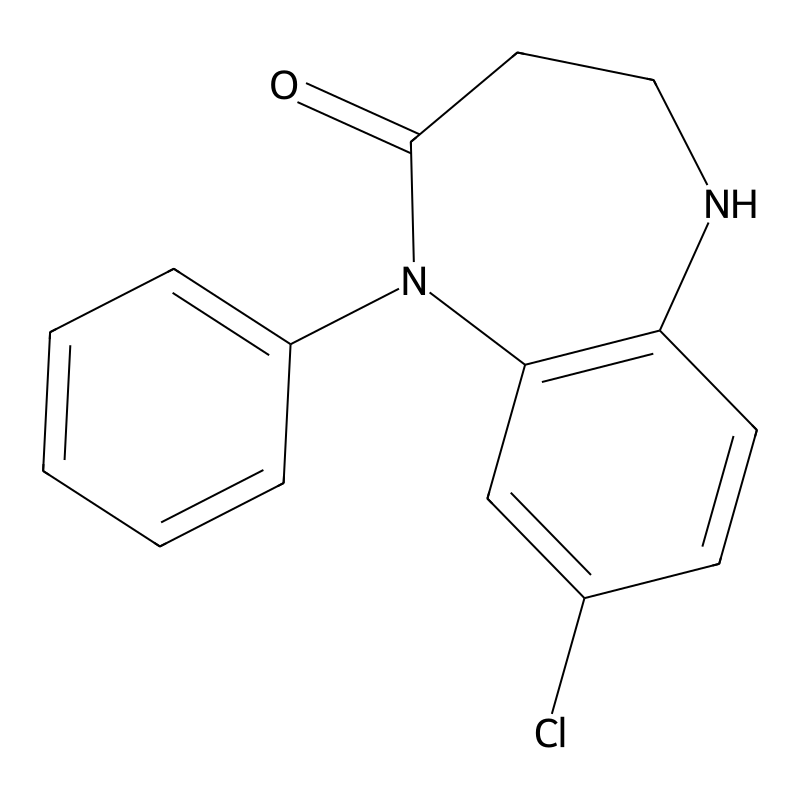

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Lofendazam (CAS 29176-29-2) is an 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivative that functions as an analytical reference standard and an established medicinal chemistry scaffold. Structurally differentiated from common 1,4-benzodiazepines, it features nitrogen atoms at the 1 and 5 positions of the diazepine ring. In laboratory settings, it is supplied as a solid with documented solubility in DMSO (≥10 mg/mL), making it adaptable for in vitro assays and liquid chromatography applications. Procurement of this specific compound is primarily driven by its role as the principal active metabolite of arfendazam, necessitating its use in pharmacokinetic quantification, forensic toxicology screening, and as a baseline comparator in structure-activity relationship (SAR) studies targeting GABA-A receptor subunit selectivity .

Research Fit

Substituting Lofendazam with more commercially abundant 1,5-benzodiazepines (such as clobazam) or standard 1,4-benzodiazepines (such as diazepam) compromises analytical and synthetic integrity. In metabolic tracking and therapeutic drug monitoring (TDM), Lofendazam is the specific active metabolite of arfendazam; using a class substitute eliminates the ability to accurately quantify parent-drug biotransformation or clearance rates. Furthermore, lofendazam possesses a 1-phenyl substitution and a 2-one configuration, which yields different gas-phase fragmentation patterns in ESI-MS/MS and distinct binding affinities at the GABA-A receptor associated protein compared to the 1-methyl-5-phenyl-2,4-dione core of clobazam. Consequently, buyers must procure Lofendazam to establish valid mass spectral libraries or to serve as a precise baseline agonist in computational docking and SAR derivatization [1].

Substitution Risk

Essential Role in Arfendazam Metabolite Quantification

In pharmacokinetic and forensic evaluations of arfendazam, accurate quantification relies on distinguishing the parent compound from its active metabolites. Lofendazam serves as the direct analytical reference standard for this pathway. Without Lofendazam, LC-MS/MS assays cannot accurately map the metabolic conversion rate or establish the limit of quantification (LOQ) for arfendazam clearance, which in similar benzodiazepine workflows typically requires tracking sub-ng/mL concentrations. Procurement of exact Lofendazam allows laboratories to calibrate mass spectrometers for the specific retention time and transition ions of the metabolite, differentiating it from the parent arfendazam.

| Evidence Dimension | Analytical reference target for metabolic conversion |

| Target Compound Data | Lofendazam (Active metabolite reference standard) |

| Comparator Or Baseline | Arfendazam (Parent compound) |

| Quantified Difference | Enables exact chromatographic separation and quantification of the arfendazam-to-lofendazam metabolic pathway. |

| Conditions | LC-MS/MS or GC-MS forensic and pharmacokinetic profiling |

Procurement of this exact standard is mandatory for toxicology labs needing to prove arfendazam ingestion and track its specific metabolic half-life.

Baseline Agonist for GABA-A Receptor Docking and SAR

In the development of 1,5-benzodiazepine anticonvulsants, Lofendazam is utilized as a benchmark agonist to evaluate binding affinities at the GABA-A receptor associated protein (GABARAP). In comparative docking studies targeting cavity 1# of GABARAP (PDB: 1KJT), Lofendazam established a baseline dock score of -4.7373. This quantitative baseline allowed researchers to validate that newly synthesized derivatives, such as N1-benzoyl-7-bromo-4-methyl-1,5-benzodiazepine-2-one, achieved stronger binding affinities (dock score -5.0915). Using generic 1,4-benzodiazepines would invalidate the structural comparison, making Lofendazam the required comparator for validating 1,5-BZD scaffold modifications [1].

| Evidence Dimension | Molecular docking score at GABARAP (1KJT) |

| Target Compound Data | Lofendazam (Dock score: -4.7373) |

| Comparator Or Baseline | Novel N1-benzoyl-1,5-BZD derivative (Dock score: -5.0915) |

| Quantified Difference | Provides a validated reference threshold (-4.7373) to measure the ~7.5% binding improvement of novel synthetic conformers. |

| Conditions | Structure-based virtual screening and molecular docking (AMBER force field) |

Provides medicinal chemists with a necessary, structurally homologous baseline to prove the efficacy of new 1,5-benzodiazepine modifications.

Distinct Gas-Phase Fragmentation for Mass Spectral Libraries

The proliferation of designer benzodiazepines requires precise mass spectral libraries to prevent false positives in forensic screening. Lofendazam, as a 1,5-benzodiazepine, exhibits gas-phase fragmentation pathways under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) that diverge from traditional 1,4-benzodiazepines like diazepam. While 1,4-BZDs undergo predictable cleavage of the 1,4-diazepine ring, the 1,5-diazepine core of Lofendazam yields specific resonance-stabilized ionic products. Procuring Lofendazam as a reference standard is necessary for calibrating QqToF or QhQ mass spectrometers to identify 1,5-BZD specific product ions, ensuring reliable differentiation from 1,4-BZD analogs in complex biological matrices [1].

| Evidence Dimension | ESI-MS/MS fragmentation pathways |

| Target Compound Data | Lofendazam (Yields 1,5-diazepine specific resonance-stabilized product ions) |

| Comparator Or Baseline | 1,4-Benzodiazepines (e.g., Diazepam) (Yields standard 1,4-ring cleavage products) |

| Quantified Difference | Generates distinct m/z transition fingerprints that prevent cross-class misidentification in high-resolution MS. |

| Conditions | Electrospray Ionization Tandem Mass Spectrometry (ESI-QqToF-MS / ESI-QhQ-MS) |

Essential for forensic and clinical toxicology labs that must definitively distinguish 1,5-benzodiazepines from 1,4-benzodiazepines in drug screening panels.

Forensic Toxicology and Therapeutic Drug Monitoring (TDM)

Because Lofendazam is the specific active metabolite of arfendazam, it is a necessary analytical reference standard for LC-MS/MS and GC-MS workflows. Toxicology laboratories procure this compound to build calibration curves, establish limits of quantification, and confirm arfendazam ingestion by tracking its metabolic clearance in human plasma or urine .

Medicinal Chemistry and Scaffold Derivatization

As an established 1,5-benzodiazepine scaffold, Lofendazam is utilized by synthetic chemists developing anticonvulsant and anxiolytic agents. Its specific structural configuration serves as a baseline in structure-activity relationship (SAR) studies and molecular docking simulations targeting the GABA-A receptor associated protein, allowing researchers to measure the impact of C-ring and N-ring substitutions [1].

High-Resolution Mass Spectrometry Library Development

Analytical laboratories developing comprehensive screening methods for designer drugs rely on Lofendazam to map the gas-phase fragmentation pathways of 1,5-benzodiazepines. Its inclusion in ESI-MS/MS reference libraries ensures that automated screening algorithms can differentiate 1,5-BZDs from the more common 1,4-BZD class during atmospheric pressure chemical ionization [2].

Application Fit Matrix

References

- [2] Pathak, A. K., et al. Molecular modelling of the 1,5 benzodiazepines derivatives and docking against GABA-A receptor associated protein. Computational Biology and Chemistry.

- [3] Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Explore Compound Types